molecular formula C11H13NO2S B2415291 6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane CAS No. 141336-05-2

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane

Cat. No.: B2415291
CAS No.: 141336-05-2
M. Wt: 223.29
InChI Key: ZKPXYAMAGDPPHO-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane is a type of bicyclic compound . Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been achieved through various methods . An efficient and modular approach towards new 1,2-disubstituted bicyclo[3.1.0]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane is a derivative of the azabicyclo[3.1.0]hexane structure, a bicyclic framework that has garnered interest in scientific research for its synthetic versatility and potential in creating pharmacologically active products. Researchers have developed various synthesis techniques and structural analyses for compounds related to this structure:

  • Synthesis through Intramolecular Reductive Cyclopropanation:

    • Tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton have been synthesized by intramolecular reductive cyclopropanation. This technique uses derivatives of the naturally occurring amino acid serine, achieving enantiomerically pure compounds with high yields. X-ray crystal structure analyses of these compounds revealed an equatorial position of the N-benzyl group on the heterocycle and a common boat conformation for the azabicyclo skeletons (Gensini et al., 2002).
  • Strategies for Asymmetric Preparation and Functionalization:

    • Asymmetric preparation methods have been developed for 2-azabicyclo[3.1.0]hexane systems, enabling the removal of benzyl-type protecting groups and providing access to secondary bicyclic cyclopropylamines. These compounds can undergo further functionalization, showcasing the adaptability of the azabicyclo framework in chemical synthesis (Wolan et al., 2011).

Biochemical and Pharmacological Research

Exploration of Biological Activities

Several studies have explored the biological activities and potential pharmacological applications of azabicyclo[3.1.0]hexane derivatives:

  • Investigation of Antiproliferative Activities:

    • Research into 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane has shown that their antiproliferative activity is directly related to the presence of a 6-substituent. However, it was found that 6-substituted derivatives did not possess antiproliferative activity, suggesting potential interest in other therapeutic areas, such as antitussive and hypoglycemic drug development (Bardasov et al., 2020).
  • Synthesis for Anticancer Activity:

    • 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles, along with other derivatives, were synthesized and their anticancer activity against human leukemia cells was evaluated. The synthesis involved a one-pot three-component reaction, indicating the potential of azabicyclo derivatives in creating compounds with bioactive properties (Filatov et al., 2017).

Chemical and Material Science

Chemical Properties and Applications

The azabicyclo[3.1.0]hexane framework is also studied for its chemical properties and applications in material science:

  • Chemical Synthesis and Crystal Structure Analysis:
    • The synthesis of 6-aryl-2-(dicyanomethylidene)-4-oxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitriles was performed, showcasing the compound's crystal structure and the layered character of the molecular packing in the crystal. This kind of structural analysis is crucial for understanding the potential applications of these compounds in material science and other fields (Bardasov et al., 2019).

Future Directions

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are playing an increasingly important role in medicinal chemistry . Therefore, the development of new synthetic methods and the exploration of their biological activities could be potential future directions .

Mechanism of Action

Target of Action

The primary targets of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to interact with various receptors, such as the mu opioid receptor .

Biochemical Pathways

The biochemical pathways affected by 6-(Benzenesulfonyl)-6-azabicyclo[31It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects .

Result of Action

The molecular and cellular effects of 6-(Benzenesulfonyl)-6-azabicyclo[31Similar compounds have been reported to have significant effects at the molecular and cellular levels .

Properties

IUPAC Name

6-(benzenesulfonyl)-6-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c13-15(14,9-5-2-1-3-6-9)12-10-7-4-8-11(10)12/h1-3,5-6,10-11H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPXYAMAGDPPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)N2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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